pKa Difference of 1.7 Units Distinguishes 3-Hydroxyisothiazole from 3-Hydroxyisoxazole in Bioisostere Selection
3-Hydroxyisothiazole exhibits a pKa of approximately 7.54, which is 1.7 pKa units higher (less acidic) than 3-hydroxyisoxazole (pKa ≈ 5.85) as determined by ¹³C NMR titration [1]. This difference in acidity is recognized as one of the major factors causing divergent biological actions between isoxazol-3-ol amino acids and their isothiazol-3-ol analogues [2]. The higher pKa of the isothiazole system results in a greater proportion of the neutral (protonated) species at physiological pH (~7.4) compared to the isoxazole analog, which exists predominantly in the anionic deprotonated form. This distinction directly impacts membrane permeability and receptor binding thermodynamics when the scaffold is employed as a carboxylic acid bioisostere in GABAₐ receptor ligand design [3].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3-Hydroxyisothiazole pKa ≈ 7.54 |
| Comparator Or Baseline | 3-Hydroxyisoxazole pKa ≈ 5.85 |
| Quantified Difference | ΔpKa = 1.7 units (3-hydroxyisothiazole is 1.7 units less acidic) |
| Conditions | ¹³C NMR titration; heterocyclic core scaffold comparison (5-position substituents not assessed) |
Why This Matters
Procurement decisions for bioisostere scaffold development should consider pKa-driven differences in ionization state at physiological pH, as this property fundamentally alters ligand-receptor interaction profiles without requiring empirical binding data for each derivative.
- [1] Zhao, X., et al. (2020). Research progress on 3-hydroxyisoxazole/isothiazole derivatives acting on ligand-gated chloride ion channels. pKa of 3-hydroxyisoxazole = 5.85; pKa of 3-hydroxyisothiazole = 7.54. View Source
- [2] Frydenvang, K., et al. Structural characteristics of isoxazol-3-ol and isothiazol-3-ol, carboxy group bioisosteres examined by X-ray crystallography and ab initio calculations. Isoxazol-3-ol more acidic than isothiazol-3-ol by 1.7 pKa unit (¹³C NMR titration). View Source
- [3] Petersen, J. G., Bergmann, R., Krogsgaard-Larsen, P., Balle, T., & Frølund, B. Probing the Orthosteric Binding Site of GABAA Receptors with Heterocyclic GABA Carboxylic Acid Bioisosteres. Physicochemical properties of heterocyclic moieties suitable for bioisosteric replacement. View Source
